3-Chloro-4-(trifluoromethyl)benzyl bromide

Vue d'ensemble

Description

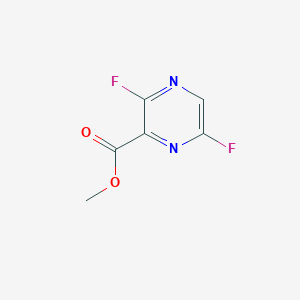

3-Chloro-4-(trifluoromethyl)benzyl bromide is a chemical compound with the empirical formula C8H5BrClF3 . It is a useful synthetic intermediate .

Synthesis Analysis

This compound is a useful building block in the synthesis of various other compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)benzyl bromide can be represented by the SMILES string FC(F)(F)c1cc(CBr)ccc1Cl . The molecular weight of this compound is 273.48 .Chemical Reactions Analysis

As a synthetic intermediate, 3-Chloro-4-(trifluoromethyl)benzyl bromide is involved in various chemical reactions. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzyl bromide include a molecular weight of 273.48 . The compound has a density of 1.546 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Building Block in Organic Synthesis

“3-Chloro-4-(trifluoromethyl)benzyl bromide” is a useful building block in organic synthesis . It is used in the creation of various complex organic compounds due to its reactivity and the unique properties of the trifluoromethyl group.

Synthesis of Antiviral Compounds

This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities, making them of interest in the development of new antiviral drugs.

Inhibitors of Hepatitis C Virus NS5B Polymerase

It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. This makes them potential candidates for the treatment of hepatitis C.

Synthesis of Symmetrical and Unsymmetrical Benzyl Thioethers

3-Chlorobenzyl bromide, a compound similar to “3-Chloro-4-(trifluoromethyl)benzyl bromide”, has been used in the synthesis of symmetrical and unsymmetrical benzyl thioethers . It is likely that “3-Chloro-4-(trifluoromethyl)benzyl bromide” could be used in a similar manner, with the trifluoromethyl group potentially imparting unique properties to the resulting thioethers.

Synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole Dihydrochloride

3-Chlorobenzyl bromide has also been used as a starting reagent during the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride . Again, it is likely that “3-Chloro-4-(trifluoromethyl)benzyl bromide” could be used in a similar manner, with the trifluoromethyl group potentially imparting unique properties to the resulting compound.

Trifluoromethyl Group-Containing Drugs

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . “3-Chloro-4-(trifluoromethyl)benzyl bromide” could potentially be used in the synthesis of new drugs that benefit from the unique properties of the trifluoromethyl group.

Safety and Hazards

3-Chloro-4-(trifluoromethyl)benzyl bromide is a hazardous substance. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Benzylic halides, a class of compounds to which 3-chloro-4-(trifluoromethyl)benzyl bromide belongs, are known to undergo reactions at the benzylic position . These reactions involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 3-Chloro-4-(trifluoromethyl)benzyl bromide involves reactions at the benzylic position. In the initiating step of a free radical reaction, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This results in the formation of a new carbon-bromine bond .

Biochemical Pathways

It is known that reactions at the benzylic position are important for synthesis problems .

Result of Action

It is used in the synthesis of certain compounds with antiviral activities .

Propriétés

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGNXDDQVUFCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

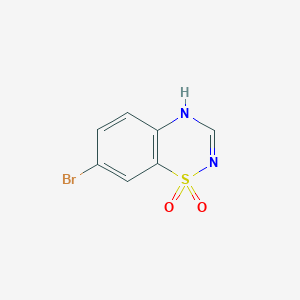

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)

![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)

![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)